molecular formula C13H14N2O2S B2956208 2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1235263-10-1

2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2956208
CAS No.: 1235263-10-1
M. Wt: 262.33
InChI Key: ZYRYYJJVMVSAQO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a small-molecule acetamide derivative featuring a 4-methoxyphenyl group linked to a thiazole ring via an acetamide bridge.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-7-13(18-15-9)14-12(16)8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRYYJJVMVSAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a thiazole derivative.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the acetamide group or the thiazole ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

    Biological Research: As a probe or tool for studying biological processes and pathways.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

Benzothiazole Derivatives
  • The 6-methoxy group on benzothiazole may enhance solubility compared to the smaller thiazole ring in the target compound .
Triazole Derivatives
  • 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2-methoxyphenyl)acetamide ():
    Substituting thiazole with a 1,2,4-triazole ring alters hydrogen-bonding capacity and metal coordination. The allyl and phenyl groups on the triazole may increase lipophilicity, while the 2-methoxyphenyl acetamide group (vs. 4-methoxy in the target compound) shifts electronic density, affecting receptor binding .
  • The 5-chloro-2-methylphenyl substituent introduces halogen-based hydrophobic interactions, contrasting with the simpler 3-methylthiazole in the target compound .

Aryl Group Variations

Positional Isomerism of Methoxy Groups
Substituted Phenyl Groups
  • N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Chlorine and pyridine substituents introduce electronegative and basic moieties, which may enhance binding to charged residues in enzyme active sites. This contrasts with the non-halogenated 4-methoxyphenyl group in the target compound .

Acetamide Side-Chain Modifications

Thioacetamide vs. Acetamide
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (): Replacing the oxygen in the acetamide bridge with sulfur (thioacetamide) increases electron delocalization and may improve metabolic stability. The thiadiazole ring introduces additional hydrogen-bonding sites compared to the thiazole in the target compound .
Dimethylamino Substitutions
  • However, this modification reduces the planarity of the molecule compared to the 4-methoxyphenyl group in the target compound .

Pharmacological Activity Comparisons

  • Cytotoxicity Screening : The microculture tetrazolium assay () has been used to evaluate analogs like BG15653 (), which shares structural motifs with the target compound. Such methodologies could reveal differential potency against tumor cell lines based on heterocyclic and substituent variations .

Biological Activity

2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14N2O1S
  • Molecular Weight : 234.32 g/mol

Synthesis

The synthesis of 2-(4-methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the reaction of 4-methoxyphenyl isocyanate with thiazole derivatives under controlled conditions. The process can yield various derivatives by altering substituents on the aromatic ring or the thiazole moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazole derivatives, which may extend to our compound of interest. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamideTBDTBD
Reference Compound0.22 - 0.25Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for some thiazole derivatives have been reported as low as 0.22 µg/mL, indicating potent activity against resistant strains .

Anticancer Activity

In vitro studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.03 µM against liver carcinoma cells (HEPG2), suggesting that structural modifications can enhance anticancer potency.

CompoundIC50 (µM)Cancer Cell Line
2-(4-Methoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamideTBDTBD
Reference Compound1.03HEPG2

The structure-activity relationship (SAR) analysis indicates that electron-donating groups like methoxy enhance cytotoxicity, while electron-withdrawing groups diminish it .

Case Studies and Research Findings

A notable study evaluated a series of thiazole derivatives for their anticancer properties and found that compounds with methoxy substituents consistently showed improved activity against liver cancer cells. The study utilized dose-response curves to establish the relationship between concentration and cell viability .

Another research effort focused on the synthesis and evaluation of thiazole-based compounds for antimicrobial activity. These compounds were tested against a panel of pathogens to determine their efficacy and potential as therapeutic agents .

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